2,4-Dihydroxybenzaldehyde semicarbazone
Description
General Overview of Semicarbazones and Related Ligands in Chemical Research
Semicarbazones are formed through a condensation reaction where the terminal -NH2 group of semicarbazide (B1199961) nucleophilically attacks the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. The resulting C=N-NH-CO-NH2 backbone is generally planar. pnrjournal.com
In the field of coordination chemistry, semicarbazones are highly valued as versatile ligands. core.ac.uk They possess multiple donor atoms (oxygen and nitrogen), allowing them to bind to metal ions as chelating agents. pnrjournal.comwisdomlib.orgsathyabama.ac.in This coordination can occur in various modes, with the ligand acting as a neutral molecule or, after deprotonation, as an anion. pnrjournal.comcore.ac.uk They commonly coordinate to transition metals in a bidentate fashion through the oxygen and azomethine nitrogen atoms, or in a tridentate manner if another donor group is present on the aldehyde or ketone precursor. pnrjournal.comijcmas.com
The ability of semicarbazones to form stable metal complexes is central to their wide range of biological activities. core.ac.ukwisdomlib.org Research has demonstrated that semicarbazones and their metal complexes exhibit significant potential as antibacterial, antifungal, antiviral, anticancer, and anticonvulsant agents. wikipedia.orgresearchgate.netpnrjournal.comresearchgate.net The biological action is often related to their chelation with metal ions within cells, which can alter their lipophilicity and mechanism of action. core.ac.ukwisdomlib.org
Table 1: General Properties of Semicarbazones
| Property | Description |
|---|---|
| General Formula | R₂C=NNHC(=O)NH₂ |
| Formation | Condensation reaction between an aldehyde/ketone and semicarbazide. wikipedia.org |
| Key Functional Group | Imine (C=N) linked to a semicarbazide moiety. |
| Physical State | Typically crystalline solids with high melting points. wikipedia.org |
| Coordination | Act as chelating ligands, binding to metals via N and O donor atoms. pnrjournal.comsathyabama.ac.in |
| Biological Activity | Exhibit a wide range, including antimicrobial, anticancer, and anticonvulsant properties. pnrjournal.comresearchgate.net |
The Role of 2,4-Dihydroxybenzaldehyde (B120756) Semicarbazone within the Semicarbazone Class
2,4-Dihydroxybenzaldehyde semicarbazone is a specific derivative synthesized from the reaction of 2,4-dihydroxybenzaldehyde with semicarbazide hydrochloride. conicet.gov.arontosight.ai Its structure combines the characteristic semicarbazone moiety with a phenyl ring substituted with two hydroxyl (-OH) groups at positions 2 and 4. This particular arrangement of functional groups makes it a compound of significant interest for several reasons.
The parent aldehyde, 2,4-dihydroxybenzaldehyde, is known to possess a range of pharmacological activities, including anti-inflammatory, anti-angiogenic, and antibacterial effects. biomolther.org The presence of the hydroxyl groups, particularly the one at the ortho position (position 2), can influence the molecule's chemical behavior. It allows for the formation of an intramolecular hydrogen bond with the azomethine nitrogen atom, which can stabilize the molecular conformation. nih.gov This feature is well-documented in the closely related thiosemicarbazone analogues. researchgate.net
While extensive research on this compound itself is not as widespread as for some of its analogues, its structural components suggest significant potential. The semicarbazone backbone provides a proven scaffold for biological activity and metal coordination, while the dihydroxy-substituted phenyl ring can enhance these properties and introduce new ones, such as antioxidant activity. ontosight.ai Schiff bases derived from 2,4-dihydroxybenzaldehyde have been investigated as potential inhibitors of specific enzymes like Hsp90, indicating a research avenue for related compounds. conicet.gov.ar The coordination of this ligand with metal ions is expected to occur through the phenolic oxygen and the azomethine nitrogen, forming stable chelate rings. ijcmas.comnanoient.org
Table 2: Physicochemical Properties of this compound
| Property | Detail |
|---|---|
| IUPAC Name | 2-[(2,4-dihydroxyphenyl)methylidene]hydrazine-1-carboxamide |
| CAS Number | 3030-93-1 ontosight.ai |
| Molecular Formula | C₈H₉N₃O₃ |
| Key Structural Features | Semicarbazone moiety, 2,4-dihydroxy substituted phenyl ring. |
| Expected Coordination | Bidentate chelation via phenolic oxygen and azomethine nitrogen. ijcmas.comnanoient.org |
| Potential Applications | Antimicrobial and antioxidant activities have been suggested. ontosight.ai |
Structure
3D Structure
Properties
CAS No. |
3030-93-1 |
|---|---|
Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 |
IUPAC Name |
[(E)-(2,4-dihydroxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H9N3O3/c9-8(14)11-10-4-5-1-2-6(12)3-7(5)13/h1-4,12-13H,(H3,9,11,14)/b10-4+ |
InChI Key |
LDERFBFHRWDAHJ-ONNFQVAWSA-N |
SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC(=O)N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2,4 Dihydroxybenzaldehyde Semicarbazone
Direct Synthesis of 2,4-Dihydroxybenzaldehyde (B120756) Semicarbazone
The primary method for synthesizing 2,4-Dihydroxybenzaldehyde semicarbazone is the condensation reaction between 2,4-Dihydroxybenzaldehyde and a semicarbazide (B1199961) salt, typically semicarbazide hydrochloride. This reaction involves the formation of a C=N (imine) bond between the aldehyde's carbonyl group and the terminal amino group of semicarbazide.
Optimization of Condensation Reaction Parameters
The efficiency and yield of the condensation reaction are highly dependent on several parameters. Traditional methods often involve heating the reactants in the presence of an acid or base catalyst. hakon-art.com Solvents like aqueous methanol (B129727) are commonly employed, and the reaction can proceed at ambient temperatures, offering a straightforward, catalyst-free approach. hakon-art.com
Key parameters for optimization include:
Solvent System: The choice of solvent can significantly impact reaction time and yield. While aqueous methanol is effective, research into greener alternatives is ongoing. hakon-art.com
Catalyst: Although the reaction can proceed without a catalyst, acidic or basic conditions have been traditionally used to accelerate the formation of the semicarbazone. hakon-art.com
Temperature: Many syntheses can be effectively carried out at room temperature, which aligns with green chemistry principles by reducing energy consumption. hakon-art.com
Reaction Time: Reaction times can vary from minutes to hours, depending on the specific conditions. Monitoring by techniques like Thin Layer Chromatography (TLC) is crucial to determine the point of completion. japsonline.com
| Method | Solvent | Catalyst | Temperature | Typical Reaction Time |
|---|---|---|---|---|
| Conventional | Aqueous Methanol | None (or Acid/Base) | Room Temperature | Variable (minutes to hours) |
| Ball-Milling | Solvent-Free | None | Room Temperature | ~45 minutes |
| Green Solvent | Ethyl Lactate (B86563)/Water (80:20) | None | Room Temperature | Minutes |
| Green Solvent | Dimethyl Isosorbide (B1672297)/Water (92:8) | None | Room Temperature | Minutes |
Green Chemistry Approaches to Synthesis
In recent years, there has been a significant shift towards developing environmentally friendly methods for semicarbazone synthesis. These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, minimize energy consumption, and improve atom economy. hakon-art.comgeneseo.edu
Solvent-Free Synthesis: One prominent green method is the use of ball-milling for solid-state reactions. This technique involves the mechanical grinding of solid reactants (e.g., an aldehyde and semicarbazide hydrochloride) in a stainless-steel chamber. researchgate.net The reaction can proceed to completion in under an hour at room temperature without the need for any solvent or catalyst, often resulting in quantitative yields. researchgate.net
Green Solvents: Another approach involves replacing traditional organic solvents with greener alternatives. geneseo.edugeneseo.edu Solvents like ethyl lactate and dimethyl isosorbide, which are biodegradable and have low toxicity, have proven highly effective. geneseo.edutechnologypublisher.com Studies have shown that optimal ratios of these solvents with water can lead to high yields and purity in very short reaction times at room temperature. geneseo.edu For example, reactions in an 80:20 mixture of ethyl lactate to water or a 92:8 mixture of dimethyl isosorbide to water have demonstrated high efficiency. geneseo.edu These methods not only reduce environmental impact but can also offer faster and higher-yielding syntheses compared to conventional techniques. technologypublisher.com
Synthesis of Substituted this compound Derivatives
Modification of the basic semicarbazone structure is a key strategy for developing new compounds. This can be achieved by altering either the semicarbazide or the aldehyde precursor.
Preparation of Thiosemicarbazone Analogs
A common and significant modification is the replacement of the oxygen atom in the semicarbazone moiety with a sulfur atom, yielding a thiosemicarbazone. These analogs are synthesized by the condensation of 2,4-Dihydroxybenzaldehyde with a thiosemicarbazide (B42300) or its substituted derivatives (e.g., 4-phenyl-3-thiosemicarbazide). japsonline.comnih.gov
The synthesis generally involves refluxing equimolar amounts of the aldehyde and the thiosemicarbazide derivative in a solvent such as ethanol (B145695). japsonline.com A catalytic amount of glacial acetic acid is often added to facilitate the reaction. japsonline.com The resulting 2,4-Dihydroxybenzaldehyde thiosemicarbazone analog typically precipitates from the solution upon cooling and can be purified by filtration and washing. japsonline.com
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions |
|---|---|---|---|---|
| 2,4-Dihydroxybenzaldehyde | 4-Phenyl-3-thiosemicarbazide | Ethanol | Glacial Acetic Acid | Reflux for 6h at 60-70°C |
Development of Modified Semicarbazone Scaffolds
Beyond thiosemicarbazones, the scaffold can be modified by using different hydrazide derivatives. For instance, reacting 2,4-Dihydroxybenzaldehyde with benzoylhydrazide results in the formation of a Schiff base, 2,4-dihydroxybenzaldehyde benzoylhydrazone. researchgate.net Similarly, condensation with isonicotinic acid hydrazide in methanol yields 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone. sigmaaldrich.com The synthesis of N-hydroxy semicarbazones, through the reaction with N-hydroxy semicarbazide, represents another structural modification. nih.gov These reactions broaden the structural diversity, leading to compounds with varied chemical properties. Improving the yield of these reactions may sometimes require modifications such as the use of microwave reactors or the addition of molecular sieves to remove water. nih.gov
Chemical Transformation and Derivatization from 2,4-Dihydroxybenzaldehyde Precursors
The synthesis and derivatization of the final semicarbazone product are intrinsically linked to the chemistry of its precursor, 2,4-Dihydroxybenzaldehyde.
This key intermediate is commonly synthesized from resorcinol (B1680541) (1,3-dihydroxybenzene). conicet.gov.ar A widely used method is the Vilsmeier-Haack reaction, where resorcinol is formylated using a Vilsmeier reagent prepared from phosphorus oxychloride and dimethylformamide (DMF) in a solvent like acetonitrile (B52724). conicet.gov.argoogle.com This reaction can be optimized for high yield and purity by controlling the temperature, often cooling during the addition of resorcinol, and isolating an intermediate formamidinium salt which is then hydrolyzed to the final aldehyde product. conicet.gov.argoogle.com
Once synthesized, the 2,4-Dihydroxybenzaldehyde precursor can undergo further derivatization before the condensation step. A significant transformation is regioselective alkylation. Due to the different acidity of the two hydroxyl groups, the hydroxyl group at the 4-position is more nucleophilic and can be selectively alkylated. Recent methods have utilized cesium bicarbonate in acetonitrile to achieve highly regioselective mono-alkylation at the 4-position with various alkyl halides, producing 4-alkoxy-2-hydroxybenzaldehydes in high yields. nih.gov This selective derivatization of the precursor allows for the synthesis of a diverse array of substituted semicarbazones with tailored properties.
Formation of Schiff Base Derivatives
The 2,4-dihydroxybenzaldehyde scaffold is a common starting point for the synthesis of a diverse array of Schiff bases, also known as imines or azomethines. These compounds are characterized by the presence of a carbon-nitrogen double bond (-C=N-). The general synthesis is a condensation reaction between the aldehyde group of 2,4-dihydroxybenzaldehyde and a primary amine.
The reaction is typically carried out by heating the reactants at reflux in an alcohol solvent, such as absolute ethanol, for several hours. conicet.gov.ar The formation of the Schiff base is often visually confirmed by the formation of a colored precipitate, which can then be purified by recrystallization. conicet.gov.ar The successful synthesis and the formation of the imine bond are confirmed through spectroscopic analysis. Infrared (IR) spectroscopy typically shows a characteristic stretching band for the C=N group, while ¹H NMR spectroscopy confirms the presence of the azomethine proton singlet. conicet.gov.arsbmu.ac.ir The hydroxyl groups on the benzaldehyde (B42025) ring can also participate in intramolecular hydrogen bonding with the imine nitrogen, which can be observed as a downfield shift in the NMR spectrum. conicet.gov.ar
| Reactant Amine | Solvent | Reaction Condition | Product Type | Reference |
| Various primary amines | Absolute Ethanol | Reflux for 3 hours | Substituted Imines | conicet.gov.ar |
| α-Naphthylamine | Ethanol | Condensation | N₂O₂ type Schiff base | sbmu.ac.ir |
| S-allyl-isothiosemicarbazone | Ethanol | Stirring with NaOH | Isothiosemicarbazide derivative | researchgate.net |
Synthesis of Azo and Bis(Azo-Schiff Base) Compounds
A significant derivatization pathway for 2,4-dihydroxybenzaldehyde involves its use as a coupling agent in the formation of azo compounds, which can be further reacted to produce complex bis(azo-Schiff base) structures. jocrehes.comjocrehes.com These molecules are notable for their extended conjugation and color, making them important in dye chemistry. The synthesis is a multi-step process. jocrehes.comjocrehes.com
Step 1: Diazotization The process begins with the diazotization of a primary aromatic amine. The amine is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. chemmethod.comunb.ca
Step 2: Azo Coupling Reaction The resulting diazonium salt solution is then added portion-wise to a cooled, alkaline solution of 2,4-dihydroxybenzaldehyde. jocrehes.com The coupling reaction occurs at the activated position 5 of the benzene (B151609) ring, ortho to one hydroxyl group and para to the other, to yield an azo-substituted 2,4-dihydroxybenzaldehyde. jocrehes.com This reaction is carefully controlled to maintain an alkaline pH, which is crucial for the coupling to proceed effectively. jocrehes.com The resulting azo compounds are often colored solids with yields ranging from 60-70%. jocrehes.com
Step 3: Formation of Bis(Azo-Schiff Base) In the final step, the intermediate azo-aldehyde is reacted with a substituted aromatic diamine. jocrehes.comjocrehes.com This condensation reaction, typically carried out in ethanol under acidic conditions, involves both aldehyde groups of two azo-aldehyde molecules reacting with the two amino groups of the diamine. jocrehes.comjocrehes.com This forms a large, symmetrical bis(azo-Schiff base) molecule containing two azo linkages and two azomethine groups. jocrehes.comjocrehes.com The final products are identified by their physical properties and spectroscopic data. jocrehes.com
| Precursor Aromatic Amine | Intermediate Azo-Aldehyde | Diamine for Final Condensation | Final Product Type | Reference |
| Various substituted anilines | Azo-2,4-dihydroxybenzaldehyde (A1-A3) | Various substituted aromatic diamines | Bis(azo-Schiff base) (A4-A17) | jocrehes.comjocrehes.com |
Coordination Chemistry and Metal Complexation of 2,4 Dihydroxybenzaldehyde Semicarbazone
Design and Synthesis of Metal Complexes
The synthesis of metal complexes with 2,4-dihydroxybenzaldehyde (B120756) semicarbazone typically involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent, often with heating to facilitate the reaction. The stoichiometry of the reactants and the reaction conditions can be tailored to isolate complexes with desired metal-to-ligand ratios and coordination geometries.
A variety of transition metal complexes of 2,4-dihydroxybenzaldehyde semicarbazone and its derivatives have been synthesized and characterized. For instance, solid metal complexes of a Schiff base derived from 2,4-dihydroxybenzaldehyde with Cu(II), Ni(II), and Zn(II) have been prepared. sbmu.ac.irsbmu.ac.ir These complexes were synthesized by reacting the Schiff base ligand with the corresponding metal acetate (B1210297) salts in a 1:1 molar ratio in ethanol (B145695). sbmu.ac.ir The resulting complexes were found to be non-electrolytic in nature. sbmu.ac.ir
Spectroscopic and magnetic data suggest a square-planar geometry for the Cu(II) and Ni(II) complexes, while the Zn(II) complex adopts a tetrahedral geometry. sbmu.ac.irsbmu.ac.ir The electronic spectrum of the Cu(II) complex showed a broad band around 625 nm, indicative of a square-planar geometry. sbmu.ac.ir Similarly, the Ni(II) complex exhibited bands that suggest a square-planar environment around the metal ion. sbmu.ac.ir
Complexes of other transition metals such as Co(II), Fe(II), Mn(II), and Pd(II) with similar Schiff base ligands have also been reported. researchgate.netsamipubco.com For example, a Pd(II) complex with a related semicarbazone ligand was found to have a square planar geometry. samipubco.com The geometry of these complexes is largely influenced by the nature of the metal ion and the ligand. For instance, Mn(II), Fe(II), Ni(II), Cu(II), and Co(II) complexes with a benzohydrazide (B10538) Schiff base were found to have octahedral geometries, while Zn(II), Cd(II), and Hg(II) complexes were tetrahedral. samipubco.com
| Metal Ion | Proposed Geometry | Reference |
|---|---|---|
| Cu(II) | Square-planar / Distorted Octahedral | sbmu.ac.irsamipubco.com |
| Ni(II) | Square-planar / Octahedral | sbmu.ac.irsamipubco.com |
| Zn(II) | Tetrahedral | sbmu.ac.irsamipubco.com |
| Co(II) | Octahedral | samipubco.com |
| Pd(II) | Square-planar | samipubco.com |
| Fe(II) | Octahedral | samipubco.com |
| Mn(II) | Octahedral | samipubco.com |
| Cd(II) | Tetrahedral | samipubco.com |
The coordination chemistry of this compound extends to organometallic derivatives, notably with organotin(IV) moieties. Diorganotin(IV) complexes of the type Me₂SnL, Bu₂SnL, and Ph₂SnL have been synthesized by reacting the corresponding diorganotin(IV) dichloride with the semicarbazone ligand. researchgate.netaip.org These reactions are typically carried out in a 1:1 metal-to-ligand ratio. researchgate.netaip.org
In these complexes, the semicarbazone ligand coordinates to the organotin(IV) moiety through the ortho-dihydroxy positions of the benzaldehyde (B42025) ring. researchgate.netaip.org Spectroscopic studies, including ¹H, ¹³C, and ¹¹⁹Sn NMR, have been instrumental in elucidating the structures of these complexes. researchgate.netaip.org The data from these analyses suggest a tetrahedral geometry around the tin atom. researchgate.netaip.org
The versatility of this compound as a ligand also allows for the formation of mixed-ligand complexes. These are compounds in which the central metal ion is coordinated to more than one type of ligand. For instance, mixed-ligand complexes of Cu(II) and Zn(II) have been prepared using a salicylaldehyde (B1680747) thiosemicarbazone (a related ligand) as the primary ligand and other molecules like imidazole, pyridine, or triphenylphosphine (B44618) as secondary ligands. nih.gov The synthesis of these complexes often involves a one-pot reaction where the metal salt, the primary ligand, and the secondary ligand are mixed in a specific molar ratio. nih.gov
Furthermore, the bridging potential of certain semicarbazone ligands can lead to the formation of polymeric complexes. While not extensively detailed for this compound itself in the provided context, related thiosemicarbazone complexes of Ni(II) and Cu(II) have been shown to form polymeric chains when bridged by ligands like 4,4'-bipyridine. researchgate.net This suggests the potential for creating extended supramolecular architectures with this compound as well.
Ligand Binding Modes and Chelation Behavior
The coordination behavior of this compound is dictated by the presence of multiple donor atoms and the potential for deprotonation, which allows it to act as a versatile chelating agent.
This compound and its derivatives can coordinate to metal ions through a combination of nitrogen and oxygen donor atoms. researchgate.net In its thiosemicarbazone analogue, a sulfur atom is also available for coordination. nih.gov The common coordination mode for semicarbazone-based ligands involves chelation through the phenolic oxygen, the azomethine nitrogen, and the amide/enolic oxygen or thione/thiol sulfur. researchgate.net This results in the ligand acting as a tridentate chelating agent. researchgate.netsamipubco.com
Infrared (IR) spectroscopy is a powerful tool for determining the coordination sites. A shift in the C=N (azomethine) stretching frequency in the IR spectra of the metal complexes compared to the free ligand indicates the involvement of the azomethine nitrogen in coordination. researchgate.net Similarly, changes in the vibrational frequencies associated with the phenolic C-O and the C=O or C=S groups provide evidence for their coordination to the metal center. researchgate.net In organotin(IV) complexes, coordination occurs through the two phenolic oxygen atoms. researchgate.netaip.org
| Vibrational Mode | Free Ligand | Metal Complex | Inference | Reference |
|---|---|---|---|---|
| ν(O-H) | ~3379 | Broadened or Absent | Coordination of phenolic oxygen | sbmu.ac.ir |
| ν(C=N) | ~1602 | Shift to lower frequency (1598-1583) | Coordination of azomethine nitrogen | researchgate.net |
| ν(C=O) | Present | Shifted or Absent (in enol form) | Coordination of carbonyl oxygen | researchgate.net |
| ν(C-S) | ~788 | Shifted | Coordination of sulfur (in thiosemicarbazone) | researchgate.net |
Deprotonation of the ligand is a crucial step in the formation of many of its metal complexes. This compound has two phenolic hydroxyl groups and an amide proton, all of which can be deprotonated under appropriate conditions. The deprotonation of the phenolic hydroxyl groups is common, leading to the formation of a coordinate bond between the phenolate (B1203915) oxygen and the metal ion. researchgate.net
The semicarbazone moiety can exist in keto-enol tautomeric forms. researchgate.net In the enol form, the amide proton is lost, and the ligand coordinates through the enolic oxygen. This deprotonation is often facilitated by the presence of the metal ion and the reaction conditions. researchgate.net The absence of the ν(N-H) and ν(C=O) bands and the appearance of new bands corresponding to the C=N-N=C group in the IR spectra of the complexes provide strong evidence for enolization and deprotonation. researchgate.net In the case of organotin(IV) complexes, double deprotonation of the o-dihydroxy groups occurs, leading to a dianionic ligand that chelates the metal center. researchgate.netaip.org
Elucidation of Geometric and Electronic Structures of Metal Complexes
The geometric and electronic structures of metal complexes involving this compound and its derivatives are elucidated through a combination of analytical techniques, including spectroscopic methods, magnetic susceptibility measurements, and single-crystal X-ray diffraction. These studies provide critical insights into the coordination environment, bonding, and stereochemistry of the central metal ion.
Spectroscopic and Magnetic Studies
Spectroscopic and magnetic analyses are fundamental in determining the geometry of metal complexes. Molar conductance measurements of various Cu(II), Ni(II), and Zn(II) complexes in DMF solution have shown low conductivity values, indicating their non-electrolytic nature. sbmu.ac.ir
Infrared (IR) spectroscopy confirms the coordination of the ligand to the metal ion. A characteristic shift in the azomethine (>C=N) absorption band to a different frequency in the spectra of the metal complexes compared to the free ligand indicates the formation of a metal-nitrogen (M-N) coordinate bond. researchgate.net The ligand, derived from 2,4-dihydroxybenzaldehyde and benzoylhydrazone, typically acts as a monobasic or dibasic tridentate ligand, coordinating through the phenolate oxygen, azomethine nitrogen, and the deprotonated amide oxygen atoms. researchgate.net
Electronic (UV-Visible) spectroscopy provides valuable information about the electronic transitions within the complex, which are indicative of its geometry. For instance, studies on a Schiff base derived from 2,4-dihydroxybenzaldehyde and α-naphthylamine have revealed specific transitions for its metal complexes. sbmu.ac.ir The Cu(II) complex shows a broad d-d transition band around 625 nm, assigned to the 2B1g→2A1g transition, which is characteristic of a square-planar geometry. sbmu.ac.ir The Ni(II) complex exhibits bands at approximately 512 nm and 684 nm, attributed to 1A1g → 2A1g and 1A1g →1B1g transitions, respectively, also suggesting a square-planar environment. sbmu.ac.ir In another study, electronic spectra of Co(II), Ni(II), and Cu(II) complexes showed absorption bands in the 425-452 nm range due to metal-ligand charge transfer and weaker bands between 540-600 nm corresponding to d-d transitions. ijser.in
| Complex | λmax (nm) | Transition Assignment | Proposed Geometry |
|---|---|---|---|
| Cu(II) Complex | 625 | 2B1g→2A1g | Square-planar |
| Ni(II) Complex | 512 | 1A1g → 2A1g | Square-planar |
| 684 | 1A1g →1B1g |
Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in the central metal ion, which helps in assigning the geometry. dalalinstitute.com For example, a Cu(II) complex was found to have a magnetic moment of 1.64 Bohr Magnetons (B.M.), corresponding to one unpaired electron and supporting a monomeric, square-planar structure. sbmu.ac.ir In contrast, the corresponding Ni(II) complex was found to be diamagnetic, a characteristic feature of square-planar d8 complexes. sbmu.ac.irijser.in A Co(II) complex was reported to be paramagnetic, consistent with a tetrahedral geometry. ijser.in These magnetic properties are often the deciding factor between different possible geometries like tetrahedral and square-planar for Ni(II) or octahedral and square-planar for Cu(II). sbmu.ac.irijser.inmdpi.com
| Complex | Magnetic Moment (μeff, B.M.) | Magnetic Property | Proposed Geometry | Reference |
|---|---|---|---|---|
| Cu(II) Complex | 1.64 | Paramagnetic | Square-planar | sbmu.ac.ir |
| Ni(II) Complex | - | Diamagnetic | Square-planar | sbmu.ac.irijser.in |
| Co(II) Complex | - | Paramagnetic | Tetrahedral | ijser.in |
X-ray Crystallography
The structure of a molybdenum complex, cis-[MoO2(dhbh)(H2O)], where H2dhbh is a Schiff base derived from 2,4-dihydroxybenzaldehyde and benzoylhydrazone, has been determined by X-ray crystallography. researchgate.net This analysis provided unambiguous proof of its geometry and the coordination mode of the ligand.
In related studies, the crystal structures of Co(III) and Fe(III) complexes with a Schiff base derived from 2,4-dihydroxybenzaldehyde S-allyl-isothiosemicarbazone have also been elucidated. researchgate.net The iron(III) complex, [Fe(L2)Cl]·C2H5OH, was found to adopt a distorted square-pyramidal geometry. The cobalt(III) complex, [Co(L1)(Py)3]Cl0.75Br0.25, exhibited an octahedral geometry. researchgate.net These crystallographic studies confirm the versatile coordinating ability of Schiff bases derived from 2,4-dihydroxybenzaldehyde, leading to a variety of geometries depending on the metal ion and other coordinating ligands. researchgate.netmdpi.com
Structural Elucidation and Advanced Spectroscopic Characterization of 2,4 Dihydroxybenzaldehyde Semicarbazone and Its Complexes
Advanced Spectroscopic Investigations
Spectroscopic analysis is fundamental to the characterization of 2,4-dihydroxybenzaldehyde (B120756) semicarbazone, offering detailed insights into its electronic and molecular structure, as well as confirming its coordination to metal centers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the precise structure of 2,4-dihydroxybenzaldehyde semicarbazone in solution.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the dihydroxy-substituted ring typically appear as a set of multiplets in the range of δ 6.0-7.5 ppm. For the parent 2,4-dihydroxybenzaldehyde, signals have been reported at δ 6.32 (d), 6.39 (dd), and 7.52 (d) ppm. rsc.org The azomethine proton (-CH=N-) is highly characteristic and would produce a singlet further downfield, typically above δ 8.0 ppm. The protons of the semicarbazide (B1199961) moiety, specifically the -NH- and -NH₂ groups, would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The phenolic hydroxyl (-OH) protons also produce singlets, often at the low-field end of the spectrum (e.g., δ 10.73 ppm for the parent aldehyde), which can be confirmed by D₂O exchange. rsc.org Upon complexation with a diamagnetic metal, shifts in the positions of the azomethine and phenolic protons are indicative of coordination.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. The spectrum would show distinct signals for the aromatic carbons, the imine carbon (-C=N), and the carbonyl carbon (-C=O) of the semicarbazone group. The carbonyl carbon is typically observed in the δ 160-180 ppm region. The azomethine carbon signal appears in the δ 140-160 ppm range. The aromatic carbons would have signals between δ 100-165 ppm, with those attached to hydroxyl groups appearing at lower field. Coordination to a metal center through the azomethine nitrogen and the phenolic and/or carbonyl oxygen would cause a noticeable shift in the signals of the adjacent carbon atoms, confirming the binding sites.
¹¹⁹Sn NMR: For organotin(IV) complexes of this compound, ¹¹⁹Sn NMR spectroscopy is crucial for determining the coordination number and geometry around the tin center. The chemical shift (δ) values for tin are highly dependent on its coordination environment. Generally, four-coordinate tin complexes resonate at a much higher field compared to five- or six-coordinate complexes. A significant downfield shift in the ¹¹⁹Sn resonance upon complexation, compared to the starting organotin halide, would confirm the coordination of the ligand and suggest an increase in the coordination number of the tin atom to five or six, indicating a trigonal bipyramidal or octahedral geometry, respectively.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 6.0 - 7.5 | 100 - 135 |
| Aromatic C-O | - | 160 - 165 |
| Azomethine (-CH=N-) | > 8.0 | 140 - 160 |
| Semicarbazone (-C=O) | - | 160 - 180 |
| Phenolic (-OH) | > 9.5 | - |
| Amide (-NH-) | Variable (broad) | - |
| Amine (-NH₂) | Variable (broad) | - |
Infrared (IR) Spectroscopy for Functional Group Analysis and Coordination Confirmation
IR spectroscopy is instrumental in identifying the key functional groups and determining the ligand's coordination mode. The spectrum of the free ligand exhibits several characteristic absorption bands. A broad band in the 3100-3500 cm⁻¹ region is attributed to the stretching vibrations of the phenolic O-H and the N-H groups. The stretching vibration of the carbonyl group, ν(C=O), known as the Amide I band, is typically observed around 1680-1700 cm⁻¹. The azomethine group, ν(C=N), shows a sharp band in the 1600-1630 cm⁻¹ region.
Upon complexation, significant changes in the IR spectrum confirm coordination.
Keto Form Coordination: If the ligand coordinates in its neutral (keto) form, the ν(C=O) band shifts to a lower frequency (by 15-30 cm⁻¹), indicating coordination through the carbonyl oxygen.
Enol Form Coordination: If the ligand coordinates via its deprotonated (enol) form, the ν(C=O) band disappears, and a new band corresponding to the ν(C-O) stretching of the enolate group appears around 1100-1200 cm⁻¹.
Azomethine and Phenolic Coordination: A shift in the ν(C=N) band to either higher or lower frequency is a clear indication of coordination through the azomethine nitrogen. The broad ν(O-H) band of the phenolic group at C-2 typically disappears upon complexation, signifying deprotonation and coordination of the phenolic oxygen.
Metal-Ligand Bonds: The formation of new, non-ligand bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of coordination. researchgate.net
Table 2: Key IR Frequencies (cm⁻¹) and Their Assignments
| Vibrational Mode | Free Ligand (Expected, cm⁻¹) | Change upon Complexation |
|---|---|---|
| ν(O-H) / ν(N-H) | 3100 - 3500 (broad) | Disappears or shifts if deprotonated |
| ν(C=O) (Amide I) | ~1680 - 1700 | Shifts to lower frequency or disappears (enol form) |
| ν(C=N) (Azomethine) | ~1600 - 1630 | Shifts, indicating N-coordination |
| ν(C-O) (Phenolic) | ~1250 | Shifts to higher frequency |
| ν(M-O) / ν(M-N) | Absent | Appear in the 400-600 cm⁻¹ region |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination
UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is characterized by high-intensity absorption bands in the UV region. These bands are primarily due to π→π* transitions originating from the aromatic ring and the C=N chromophore, and lower intensity n→π* transitions associated with the lone pairs on the oxygen and nitrogen atoms of the carbonyl and azomethine groups. For instance, a related Schiff base derived from 2,4-dihydroxybenzaldehyde showed absorption bands at 290 nm and 354 nm, attributed to n→π* transitions. researchgate.net
Coordination to a metal ion typically leads to shifts in these intraligand transition bands (either bathochromic or hypsochromic). More significantly, the formation of complexes can give rise to new absorption bands. illinois.edu For transition metal complexes, relatively weak bands may appear in the visible region, which are assigned to d-d electronic transitions within the metal d-orbitals. Intense new bands, often appearing at the lower energy edge of the UV region, are typically assigned to ligand-to-metal charge transfer (LMCT) transitions. The appearance and position of these new bands provide valuable information about the electronic structure and geometry of the resulting metal complex. researchgate.netlibretexts.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes
EPR spectroscopy is a vital technique for studying complexes containing paramagnetic metal ions, such as Cu(II), Mn(II), or VO(IV). nih.gov The technique provides detailed information about the electronic environment of the unpaired electron(s). For a Cu(II) complex (d⁹ configuration), the EPR spectrum, typically recorded in a frozen solution, can reveal the geometry of the complex and the nature of the metal-ligand bonding.
An axial spectrum, characterized by two principal g-values (g∥ and g⊥), is often observed. If g∥ > g⊥ > 2.0023, it indicates that the unpaired electron resides primarily in the dx²-y² orbital, which is characteristic of a tetragonal or square-based geometry (square planar or square pyramidal). The Hathaway parameter, G = (g∥ - 2.0023) / (g⊥ - 2.0023), can be used to assess the degree of exchange interaction in the solid state; a value of G > 4 suggests that such interactions are negligible. researchgate.net Hyperfine splitting of the g∥ signal, due to coupling with the copper nucleus (I = 3/2), provides the hyperfine coupling constant (A∥), which is a measure of the covalency of the metal-ligand bond. A smaller A∥ value suggests a more covalent bond. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information on the molecular weight and structural composition of this compound and its complexes. The electron impact (EI) mass spectrum of the free ligand would be expected to show a clear molecular ion peak [M]⁺, confirming its molecular formula (C₈H₉N₃O₃) and weight (195.17 g/mol ).
The fragmentation pattern offers further structural proof. Semicarbazones are known to undergo characteristic fragmentation pathways, including the initial loss of small, stable neutral molecules from the side chain. rsc.org Key fragmentation events would likely include:
Loss of isocyanic acid (HNCO, 43 amu).
Cleavage of the N-N bond.
Loss of the entire semicarbazide moiety.
Fragmentation of the aromatic ring.
X-ray Crystallographic Analysis
A review of the current scientific literature and crystallographic databases did not yield a published single-crystal X-ray structure for this compound or its metal complexes.
However, crystallographic studies on the closely related sulfur analogue, 2,4-dihydroxybenzaldehyde thiosemicarbazone, provide valuable insight into the likely structural features. For example, the crystal structure of 2,4-dihydroxybenzaldehyde 4-methylthiosemicarbazone reveals an approximately planar molecule. nih.govresearchgate.net A key feature is the formation of a strong intramolecular hydrogen bond between the phenolic -OH group at the C-2 position and the azomethine nitrogen atom. nih.gov This interaction stabilizes the molecular conformation. Furthermore, the molecules are involved in extensive intermolecular hydrogen bonding, linking adjacent molecules into chains and two-dimensional arrays through O-H···S and N-H···O interactions. nih.govresearchgate.net It is highly probable that this compound would adopt a similar planar conformation stabilized by an intramolecular O-H···N hydrogen bond and would exhibit a network of intermolecular hydrogen bonds involving the second phenolic hydroxyl and the semicarbazide group.
Single-Crystal X-ray Diffraction Studies for Precise Atomic Arrangement
Single-crystal X-ray diffraction analysis has been performed on derivatives such as 2,4-Dihydroxybenzaldehyde 4-methylthiosemicarbazone and 2,4-Dihydroxybenzaldehyde 4-ethylthiosemicarbazone, revealing their detailed crystallographic parameters.
For the 4-methylthiosemicarbazone derivative, two monoclinic polymorphs have been identified. nih.gov One crystallizes in the space group Cc and the other in P21/c. nih.govnih.gov The crystallographic data for the Cc form, collected at 100 K, shows a unit cell with dimensions a = 18.0046 (6) Å, b = 4.6436 (1) Å, and c = 12.2842 (4) Å, with β = 106.695 (2)°. researchgate.net The 4-ethylthiosemicarbazone derivative crystallizes in the monoclinic P21/n space group. scienceopen.comnih.gov The data, also collected at 100 K, indicates unit cell parameters of a = 4.6592 (6) Å, b = 24.067 (3) Å, and c = 10.047 (1) Å, with β = 99.060 (2)°. scienceopen.comnih.gov These studies provide a precise map of atomic arrangements, essential for understanding the compound's structure at the molecular level.
| Parameter | 4-methylthiosemicarbazone (Cc polymorph) researchgate.net | 4-ethylthiosemicarbazone scienceopen.comnih.gov |
|---|---|---|
| Chemical Formula | C₉H₁₁N₃O₂S | C₁₀H₁₃N₃O₂S |
| Formula Weight (g/mol) | 225.27 | 239.29 |
| Temperature (K) | 100 | 100 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | Cc | P21/n |
| a (Å) | 18.0046 (6) | 4.6592 (6) |
| b (Å) | 4.6436 (1) | 24.067 (3) |
| c (Å) | 12.2842 (4) | 10.047 (1) |
| β (°) | 106.695 (2) | 99.060 (2) |
| Volume (ų) | 983.74 (5) | 1112.5 (2) |
| Z | 4 | 4 |
| R-factor | 0.038 | 0.039 |
Analysis of Molecular Conformation and Tautomeric Forms
The molecular conformation of these compounds reveals significant details about their stability and reactivity. In the P21/c polymorph of 2,4-Dihydroxybenzaldehyde 4-methylthiosemicarbazone, the molecule is non-planar. nih.gov There is a notable twist around the C1—N2 bond, with a dihedral angle of 21.36 (4)° between the N₃CS residue and the benzene (B151609) ring. nih.gov The conformation about the C=N imine bond is consistently found to be E. nih.gov This E configuration is also observed in related thiosemicarbazone structures. researchgate.net
Characterization of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, C-H...π Interactions)
The crystal packing of 2,4-dihydroxybenzaldehyde derivatives is governed by a network of intermolecular interactions, primarily hydrogen bonds. These interactions dictate the formation of higher-order supramolecular structures. In the 4-ethylthiosemicarbazone derivative, adjacent molecules are linked by O—H⋯O hydrogen bonds, creating a zigzag chain motif. scienceopen.comnih.govnih.gov
For the Cc polymorph of the 4-methylthiosemicarbazone, molecules are linked by O—H⋯S hydrogen bonds to form zigzag chains. nih.gov These chains are then interconnected by N—H⋯O hydrogen bonds, resulting in the formation of a two-dimensional array. nih.gov In contrast, the P21/c polymorph of the same compound exhibits a different hydrogen bonding scheme. nih.gov Here, N—H⋯O, O—H⋯S, and N—H⋯S hydrogen bonds work in concert to form supramolecular tubes that align along the crystallographic b-axis. nih.gov These tubes then pack without specific intermolecular interactions between them. nih.gov C-H...π interactions have also been noted in the crystal packing of related thiosemicarbazone derivatives, where they contribute to the formation of molecular sheets. researchgate.net
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| O1—H1···N3 (intramolecular) | 0.84 | 1.84 | 2.583 (2) | 147 |
| O2—H2···O1i (intermolecular) | 0.84 | 1.92 | 2.714 (2) | 158 |
Symmetry code: (i) x - 1/2, -y + 1/2, z + 1/2
Investigation of Polymorphism and Crystal Packing
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study as different polymorphs can have distinct physical properties. ias.ac.in 2,4-Dihydroxybenzaldehyde 4-methylthiosemicarbazone presents a clear case of polymorphism, with two identified monoclinic forms: one with space group Cc and a second with P21/c. nih.gov
The key difference between these two polymorphs lies in the conformation of the outer hydroxyl H atom (at the 4-position). nih.gov In the P21/c form, this hydrogen atom is approximately syn to the adjacent C—H hydrogen on the benzene ring. nih.gov This orientation facilitates the formation of supramolecular tubes sustained by N—H⋯O and N/O—H⋯S hydrogen bonds. nih.gov Conversely, in the Cc polymorph, the outer hydroxyl H atom adopts an anti conformation. nih.gov This seemingly minor conformational change leads to a completely different crystal packing arrangement, resulting in a three-dimensional architecture based on N—H⋯O and O—H⋯S hydrogen bonds rather than tubes. nih.gov This example underscores how subtle changes in molecular conformation can dramatically influence the resulting supramolecular assembly and crystal packing. nih.gov
Theoretical and Computational Chemistry Studies on 2,4 Dihydroxybenzaldehyde Semicarbazone Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in modern chemical research. DFT methods provide a good balance between accuracy and computational cost, making them suitable for studying the electronic structure, reactivity, and spectroscopic properties of medium-sized organic molecules like 2,4-dihydroxybenzaldehyde (B120756) semicarbazone.
The formation of 2,4-dihydroxybenzaldehyde semicarbazone is a condensation reaction between 2,4-dihydroxybenzaldehyde and semicarbazide (B1199961). The generally accepted mechanism for semicarbazone formation involves a two-step process. The first step is the nucleophilic attack of the primary amine group of the semicarbazide on the electrophilic carbonyl carbon of the 2,4-dihydroxybenzaldehyde. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.
The second step of the mechanism is the acid-catalyzed dehydration of the carbinolamine intermediate. Protonation of the hydroxyl group in the carbinolamine makes it a good leaving group (water), and subsequent elimination of water leads to the formation of a C=N double bond, yielding the final semicarbazone product. The rate-determining step of this reaction can vary depending on the pH of the reaction medium. Under acidic conditions, the nucleophilic attack on the carbonyl carbon is typically rate-limiting, whereas under neutral and basic conditions, the dehydration of the carbinolamine intermediate is often the slower, rate-determining step. researchgate.net
Theoretical calculations can model this reaction pathway, determining the structures of reactants, transition states, and products. By calculating the energy profile of the reaction, computational chemistry helps to validate the proposed mechanism and identify the rate-determining step under various conditions.
In the context of semicarbazone formation, experiments have shown that reactions involving different aldehydes and ketones with semicarbazide can lead to different outcomes based on the reaction conditions. odinity.compbworks.com For instance, in a competitive reaction between an aldehyde and a ketone, the aldehyde often reacts faster (kinetic control) due to the lower steric hindrance and greater electrophilicity of its carbonyl carbon compared to a ketone. However, the resulting ketone semicarbazone might be more stable (thermodynamic control).
By applying DFT calculations, it is possible to compute the key thermodynamic and kinetic parameters that govern these reactions. Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the reaction can be determined to predict the position of the equilibrium and the relative stability of the products. Kinetic parameters, most importantly the activation energy (Ea), can be calculated from the energy of the transition state to predict the reaction rate. These calculations can help rationalize why one product is favored under certain conditions (e.g., low temperature favoring the kinetic product) while another is favored under different conditions (e.g., higher temperature allowing for equilibrium to be reached, favoring the thermodynamic product).
Table 1: Conceptual Comparison of Kinetic vs. Thermodynamic Control in Semicarbazone Formation
| Parameter | Kinetic Control | Thermodynamic Control |
| Governing Factor | Rate of reaction | Stability of product |
| Product Formed | The product that forms fastest (lowest activation energy). pbworks.com | The most stable product (lowest Gibbs free energy). odinity.com |
| Reaction Conditions | Typically lower temperatures, shorter reaction times. | Typically higher temperatures, longer reaction times (allowing for equilibrium). odinity.com |
| Reversibility | The reaction is effectively irreversible under the conditions used. odinity.com | The reaction is reversible, allowing the system to reach equilibrium. pbworks.com |
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound are crucial for its chemical properties and biological activity. Molecular modeling and dynamics simulations are powerful computational techniques used to explore the conformational landscape of molecules.
X-ray crystallography studies on derivatives such as 2,4-dihydroxybenzaldehyde 4-ethylthiosemicarbazone and 2,4-dihydroxybenzaldehyde 4-methylthiosemicarbazone provide precise experimental data on their solid-state conformations. researchgate.netnih.govscienceopen.comresearchgate.netnih.govnih.gov These studies reveal that the molecule is generally non-planar. For the 4-ethyl derivative, there is a notable dihedral angle between the benzene (B151609) ring and the thiosemicarbazone moiety. researchgate.net The conformation around the azomethine (C=N) double bond is found to be in the E configuration. researchgate.netresearchgate.net
Molecular dynamics (MD) simulations can supplement this static picture by exploring the molecule's behavior in a solution environment over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the accessible conformations, the flexibility of different parts of the molecule, and the dynamics of intramolecular and intermolecular hydrogen bonds. This information is critical for understanding how the molecule might adapt its shape upon interacting with a biological target.
Table 2: Selected Crystallographic Data for a this compound Derivative (4-ethylthiosemicarbazone) nih.gov
| Parameter | Value |
| Chemical Formula | C₁₀H₁₃N₃O₂S |
| Molecular Weight | 239.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.6592 (6) |
| b (Å) | 24.067 (3) |
| c (Å) | 10.047 (1) |
| β (°) ** | 99.060 (2) |
| Volume (ų) ** | 1112.5 (2) |
Ligand-Target Interaction Prediction through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. conicet.gov.arbiomedpharmajournal.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. conicet.gov.ar
Studies have explored the potential of 2,4-dihydroxybenzaldehyde-derived Schiff bases, including semicarbazones, as inhibitors of various enzymes. conicet.gov.arresearchgate.net For example, molecular docking has been used to investigate the binding of such compounds to the N-terminal ATP-binding site of Heat shock protein 90 (Hsp90), a target for cancer therapy. conicet.gov.ar
In these docking simulations, the this compound is placed into the active site of the target protein. The software then samples a large number of possible conformations and orientations of the ligand, calculating a "docking score" for each pose, which estimates the binding affinity. conicet.gov.ar The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein.
Table 3: Example of Predicted Interactions from Molecular Docking of a 2,4-Dihydroxybenzaldehyde Derivative with Hsp90 conicet.gov.ar
| Ligand Functional Group | Interacting Protein Residue/Molecule | Type of Interaction |
| 2'-Hydroxyl Group | Asn51 / Water Molecule | Hydrogen Bond |
| 4'-Hydroxyl Group | Asp93 / Water Molecule | Hydrogen Bond |
| Imine Nitrogen | Water Molecule | Hydrogen Bond |
| Other Ligand Parts | Asp54, Gly97, Lys58, Thr184 | Hydrogen Bond / Electrostatic |
These computational predictions provide a rational basis for the synthesis of new derivatives with improved potency and selectivity. By understanding the structure-activity relationships at the molecular level, researchers can modify the ligand's structure to enhance its interactions with the target, leading to the development of more effective compounds. conicet.gov.arnih.gov
Biological Activity Mechanisms and Molecular Interactions of 2,4 Dihydroxybenzaldehyde Semicarbazone and Its Metal Complexes
Interaction with Biological Macromolecules
The ability of 2,4-dihydroxybenzaldehyde (B120756) semicarbazone derivatives and their metal complexes to interact with macromolecules such as DNA, enzymes, and other proteins is central to their biological effects. These interactions are governed by a range of forces, including covalent bonding, hydrogen bonding, and van der Waals forces, and can result in significant alterations to the structure and function of the target macromolecule.
Schiff bases derived from 2,4-dihydroxybenzaldehyde and their metal complexes have been investigated for their ability to bind to DNA, a key target for many therapeutic agents. The interaction with DNA can occur through various modes, including intercalation, groove binding, or electrostatic interactions, potentially leading to the inhibition of DNA replication and transcription.
Research on a Schiff base derived from 2,4-dihydroxybenzaldehyde and benzoylhydrazone, along with its transition metal complexes, has provided insights into these interactions. The DNA binding properties of these compounds were studied using electronic spectroscopy with calf thymus DNA (CT-DNA). An oxovanadium(IV) complex, in particular, demonstrated significant DNA binding activity. researchgate.net The binding constant (Kb) for this complex was determined to be 4.6 × 105 M−1, suggesting a strong interaction with DNA, likely through an intercalative mode. researchgate.net This binding affinity is notably higher than that of the parent Schiff base ligand (Kb = 5.2 × 103 M−1) and is comparable to that of known intercalators like ethidium (B1194527) bromide. researchgate.net Further studies using gel electrophoresis showed that this vanadium(IV) complex could induce significant oxidative cleavage of DNA. researchgate.net The DNA interaction potential of other novel Schiff bases derived from 2,4-dihydroxybenzaldehyde has also been explored using UV-Vis absorption titration methods to determine thermodynamic parameters such as the binding constant. researchgate.net
Table 1: DNA Binding Constants of 2,4-Dihydroxybenzaldehyde-derived Schiff Base and its Vanadium Complex
| Compound | Binding Constant (Kb) (M-1) | Proposed Binding Mode | Source |
|---|---|---|---|
| Schiff base of 2,4-dihydroxybenzaldehyde and benzoylhydrazide | 5.2 × 103 | Intercalation | researchgate.net |
| [VO(phen)(dhbh)]·1.5H₂O Complex | 4.6 × 105 | Intercalation | researchgate.net |
The semicarbazone moiety and its derivatives are known to inhibit various enzymes by interacting with their active sites. This inhibition is a key mechanism for their therapeutic potential.
Cholinesterase Inhibition: Novel Schiff bases synthesized from 2,4-dihydroxybenzaldehyde have been evaluated for their potential to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes critical in the pathology of Alzheimer's disease. researchgate.net The results from these enzyme inhibition assays were supported by molecular docking studies, which provided insights into the binding interactions within the enzyme active sites. researchgate.net While specific IC₅₀ values for 2,4-dihydroxybenzaldehyde semicarbazone are not detailed, related difunctionalized 4-hydroxybenzaldehyde (B117250) derivatives have shown potent dual-site inhibition of both acetylcholinesterase and butyrylcholinesterase, interacting with both the catalytic active site and the peripheral anionic site of the enzymes. nih.gov
Urease Inhibition: While semicarbazones, in general, have been identified as effective urease inhibitors, specific kinetic studies on this compound are not extensively detailed in the available literature. rsc.orgresearchgate.net The mechanism of urease inhibition by related compounds often involves the interaction of the inhibitor with the nickel ions in the enzyme's active site, disrupting its catalytic function. nih.govnih.gov For instance, kinetic analysis of other semicarbazone inhibitors has revealed them to be reversible and competitive inhibitors of jack bean urease. rsc.org
Proteasome Inhibition: The semicarbazone functional group has been incorporated into molecules designed as proteasome inhibitors. nih.gov Peptide-semicarbazones have been shown to inhibit the chymotryptic activity of the human proteasome at nanomolar concentrations. nih.gov The inhibitory mechanism involves the aldehyde or keto group of the semicarbazone interacting with the active-site threonine residue of the proteasome. nih.gov However, research focusing specifically on this compound as a proteasome inhibitor is limited.
Monoamine Oxidase Inhibition: There is currently a lack of specific research findings on the inhibition of monoamine oxidase by this compound.
Beyond specific enzyme inhibition, the interaction of these compounds with other crucial proteins, such as transport proteins or structural proteins, is also a significant area of investigation.
Binding to Human Serum Albumin (HSA): Schiff base ligands derived from 2,4-dihydroxybenzaldehyde have been studied for their binding affinity to Human Serum Albumin (HSA), the primary transport protein in human blood. researchgate.net Studies using fluorescence quenching and UV-vis absorption spectroscopy revealed that these Schiff bases form a 1:1 complex with HSA. The quenching mechanism was identified as a static process, indicating the formation of a stable ground-state complex. Molecular docking studies suggested that the primary binding site for the Schiff base derived from 2,4-dihydroxybenzaldehyde and tert-butylamine (B42293) is located in subdomain IB of HSA. researchgate.net These interactions can influence the distribution, metabolism, and efficacy of the compound in vivo.
Binding to Hsp90: Schiff bases derived from 2,4-dihydroxybenzaldehyde have been identified as potent inhibitors of Heat shock protein 90 (Hsp90), an ATP-dependent molecular chaperone that is a key target in cancer therapy. conicet.gov.ar Molecular docking studies predicted that these molecules bind to the N-terminal ATP binding site of Hsp90. The binding is stabilized by hydrogen bond interactions involving the 2'- and 4'-hydroxyl groups of the benzaldehyde (B42025) moiety with key amino acid residues such as Asp93 and Asn51. conicet.gov.ar An enzyme inhibition assay confirmed that these compounds are effective Hsp90 inhibitors, with some derivatives showing IC₅₀ values in the nanomolar range. conicet.gov.ar
Table 2: Hsp90 Inhibition by 2,4-Dihydroxybenzaldehyde Derived Schiff Bases
| Compound ID | Substituent on Imine Nitrogen | IC₅₀ (µM) | Source |
|---|---|---|---|
| 9 | 2,4-Dinitrophenyl | 0.02 | conicet.gov.ar |
| 11 | 4-Nitrophenyl | 0.02 | conicet.gov.ar |
| 5 | 4-Chlorophenyl | <3.1 | conicet.gov.ar |
| 6 | 4-Bromophenyl | <3.1 | conicet.gov.ar |
Molecular Basis of Antimicrobial Action
The antimicrobial properties of this compound and its metal complexes are a result of their ability to interfere with essential life processes in microorganisms. The chelation of the ligand with metal ions often enhances this activity.
The antibacterial action of semicarbazones and their metal complexes is often explained by Overtone’s concept of cell permeability and Tweedy’s chelation theory. According to these theories, chelation reduces the polarity of the central metal ion because of the partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization over the entire chelate ring. researchgate.netsbmu.ac.ir This process increases the lipophilic nature of the central metal atom, which in turn facilitates its penetration through the lipid layer of the bacterial membrane. nih.gov
Once inside the cell, the metal complex can disrupt normal cellular functions in several ways:
Enzyme Inhibition: The complex can bind to the active sites of various cellular enzymes, disturbing the metabolism of the microorganism.
Interference with Respiration: The metal complex might block the synthesis of essential nutrients or interfere with the respiratory chain.
DNA Interaction: As discussed previously, these compounds can bind to bacterial DNA, inhibiting replication and leading to cell death.
Studies have consistently shown that metal complexes of Schiff bases derived from 2,4-dihydroxybenzaldehyde exhibit greater antibacterial activity than the free ligands against both Gram-positive and Gram-negative bacteria. researchgate.netsbmu.ac.ir For example, a Ni(II) complex showed excellent effects, while Cu(II) complexes also demonstrated significant potency. researchgate.net
The molecular basis for the antifungal activity of this compound and its complexes is believed to be similar to their antibacterial action. The increased lipophilicity of the metal complexes upon chelation allows for easier diffusion through the fungal cell wall and membrane. researchgate.netjlu.edu.cn
After penetrating the cell, the complex can inhibit fungal growth by:
Disrupting Enzyme Function: The metal ion, delivered by the ligand, can inhibit essential fungal enzymes by binding to sulfhydryl (-SH) groups in amino acids like cysteine, which are often present in enzyme active sites. jlu.edu.cn
Altering Cell Permeability: The complex can affect the permeability of the cell membrane, leading to leakage of essential cellular components.
Impairing Cell Division: The compound may interfere with the processes of mitosis and cell division in the fungus.
Several studies have confirmed the antifungal potential of these compounds. Metal complexes of 2,4-dihydroxybenzaldehyde thiosemicarbazone and 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone were found to be more active against various fungal strains than the parent ligands. researchgate.netjlu.edu.cn For instance, some Schiff base derivatives showed greater potency against Candida albicans than the standard drug Griseofulvin. researchgate.net
Pathways of Cellular Responses at the Molecular Level
Research into the anticancer effects of semicarbazone derivatives and their metal complexes has revealed intricate molecular pathways through which they exert their cytotoxic effects on cancer cells. These pathways often involve the induction of programmed cell death, or apoptosis, and the suppression of genes that drive cancer proliferation.
Studies on Apoptosis Induction Pathways
The induction of apoptosis is a key mechanism for the anticancer activity of many therapeutic agents. While direct studies on this compound are limited, research on structurally similar compounds, such as salicylaldehyde (B1680747) semicarbazone copper(II) complexes, provides significant insights into the likely pathways. The evidence points towards the activation of a caspase-dependent apoptotic pathway. nih.gov
This process is generally understood to occur through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of an initiator caspase, typically caspase-8. The intrinsic pathway is triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria, which then activates caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.
In the case of related semicarbazone complexes, the reduction in the expression of key survival proteins, as detailed in the following section, leads to an imbalance that favors apoptosis. The attenuation of pro-survival signaling pathways, such as the MEK-ERK and PI3K-Akt pathways, is a critical step that ultimately leads to the activation of the caspase cascade and programmed cell death. nih.gov
Mechanisms of Oncogene Downregulation (e.g., c-Myc, c-Kit, KRAS)
A pivotal aspect of the anticancer activity of semicarbazone metal complexes is their ability to modulate the expression of critical oncogenes that are often dysregulated in cancer. Studies on a pyridine(2,4-dihydroxybenzaldehyde dibenzyl semicarbazone)copper(II) complex have demonstrated its ability to differentially downregulate the expression of c-Myc, c-Kit, and KRAS oncogenes in leukemia cells. nih.gov
The c-Myc protein is a transcription factor that plays a central role in cell proliferation, growth, and apoptosis. Its overexpression is a hallmark of many cancers. Similarly, c-Kit is a receptor tyrosine kinase involved in cell signaling, and mutations leading to its constitutive activation are found in various malignancies. The KRAS gene codes for a small GTPase that acts as a molecular switch in signaling pathways controlling cell growth and survival; it is one of the most frequently mutated oncogenes in human cancers.
The mechanism of downregulation by the semicarbazone copper(II) complex involves the accumulation of the complex in the cell nucleus. nih.gov Affinity capture assays have indicated that the complex is associated with the G-quadruplex structures within the promoter regions of the c-Myc and KRAS genes. nih.gov By binding to these secondary DNA structures, the complex can interfere with the transcription of these oncogenes, leading to a reduction in their protein levels.
The functional consequence of this oncogene suppression is the disruption of downstream pro-survival signaling. The downregulation of Ras protein expression has been shown to attenuate both the MEK-ERK and PI3K-Akt signaling pathways. nih.gov These pathways are crucial for cell proliferation and survival, and their inhibition is a key factor in the induction of caspase-dependent apoptosis observed with these compounds. nih.gov The ability to simultaneously target multiple oncogenic pathways highlights the therapeutic potential of these semicarbazone complexes. nih.gov
Table 1: Summary of Oncogene Downregulation by a Related Semicarbazone Copper(II) Complex
| Oncogene | Protein Function | Effect of Complex | Downstream Pathway Affected |
| c-Myc | Transcription factor for cell proliferation and growth | Downregulation of expression | Reduced proliferation signals |
| c-Kit | Receptor tyrosine kinase for cell signaling | Downregulation of expression | Disrupted signaling cascades |
| KRAS | Small GTPase in cell growth and survival pathways | Downregulation of expression | Attenuation of MEK-ERK and PI3K-Akt pathways |
Future Research Directions and Unexplored Avenues in 2,4 Dihydroxybenzaldehyde Semicarbazone Research
Development of Novel Synthetic Routes and Advanced Derivatization
The conventional synthesis of semicarbazones, typically involving the condensation of an aldehyde or ketone with semicarbazide (B1199961), provides a reliable foundation. ijcmas.com Future research, however, should focus on developing more efficient, sustainable, and versatile synthetic methodologies. Exploring greener synthetic routes that minimize solvent use and energy consumption is a critical avenue. Methodologies such as microwave-assisted synthesis could potentially shorten reaction times and improve yields, as has been seen in the synthesis of related hydroxysemicarbazone derivatives. nih.gov
Furthermore, advanced derivatization of the 2,4-dihydroxybenzaldehyde (B120756) semicarbazone backbone presents a significant opportunity for creating a library of novel compounds with tailored properties. Strategic modifications could be targeted at several sites on the molecule:
The Phenyl Ring: The two hydroxyl groups offer sites for etherification or esterification, which could modulate the compound's lipophilicity and hydrogen-bonding capabilities. Introducing other substituents (e.g., halogens, nitro groups) onto the aromatic ring could further influence electronic properties and biological activity.
The Semicarbazone Moiety: The amide and imine nitrogens can be subjects for substitution. For instance, creating derivatives by replacing the semicarbazide portion with other hydrazine-based reagents like thiosemicarbazide (B42300) or benzoylhydrazone has been shown to produce compounds with interesting coordination chemistry and biological activities. researchgate.netresearchgate.net Research into N-substituted semicarbazones could also yield compounds with altered chelating properties and pharmacological profiles. nih.gov
These derivatization strategies would benefit from modern synthetic protocols that allow for precise control over the chemical structure, leading to compounds with optimized functions. nih.govresearchgate.net
Exploration of New Metal Complexes with Unique Ligand Modifications
Semicarbazones are excellent ligands for forming stable complexes with a wide range of metal ions due to the presence of nitrogen and oxygen donor atoms. ijcmas.com Research has already demonstrated the synthesis of transition metal complexes with Schiff bases derived from 2,4-dihydroxybenzaldehyde and related hydrazones, including complexes of Vanadium, Molybdenum, Ruthenium, Palladium, and Zinc. researchgate.net Future work should systematically expand the range of metal ions investigated to include not only a broader array of transition metals but also lanthanides and organometallic moieties (e.g., diorganotin(IV)). researchgate.net
A key area for innovation lies in the design of mixed-ligand complexes. The introduction of a secondary ligand (co-ligand) such as 1,10-phenanthroline, pyridine, or triphenylphosphine (B44618) can significantly alter the coordination geometry, stability, and reactivity of the resulting complex. nih.gov This approach allows for the fine-tuning of the complex's electronic and steric properties, which can, in turn, influence its biological activity and potential applications. nih.gov
Future research should focus on:
Homo- and Hetero-metallic Complexes: Synthesizing complexes with multiple metal centers to explore cooperative effects.
Ligand Backbone Modification: Modifying the 2,4-dihydroxybenzaldehyde semicarbazone ligand itself before complexation to introduce new donor atoms or steric bulk, thereby controlling the coordination environment around the metal ion.
Systematic Characterization: Employing advanced analytical techniques, including single-crystal X-ray crystallography, to precisely determine the structures of these new complexes, which is crucial for understanding their properties. researchgate.netresearchgate.net
| Metal Ion | Co-Ligand Example | Potential Research Focus |
| Cu(II), Ni(II), Zn(II) | None, 1,10-phenanthroline | Exploring different coordination geometries and their impact on catalytic activity. |
| Vanadium (IV/V) | 1,10-phenanthroline | Investigating insulin-mimetic properties and mechanistic pathways. |
| Molybdenum(VI) | Water, Methanol (B129727) | Development of oxidation catalysts and models for molybdoenzymes. |
| Ruthenium(II/III) | Triphenylphosphine | Design of anticancer agents and transfer hydrogenation catalysts. |
| Palladium(II) | None | Exploration of applications in cross-coupling reactions and as DNA-targeting agents. |
| Lanthanides (e.g., Eu, Tb) | N/A | Development of luminescent probes and materials for bio-imaging. |
| Organotin(IV) | Methyl, Butyl, Phenyl | Study of structure-activity relationships for antifungal and anticancer applications. |
Advanced Mechanistic Elucidation of Biological Interactions
While preliminary studies have indicated that semicarbazones and their metal complexes possess a range of biological activities, including antimicrobial and antioxidant effects, the underlying molecular mechanisms remain largely unexplored. researchgate.netsbmu.ac.ir Future research must move beyond primary screening to provide a detailed understanding of how these compounds interact with biological systems.
Key research avenues include:
Identification of Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific proteins or enzymes that this compound and its derivatives bind to.
Enzyme Inhibition Kinetics: For compounds showing enzyme inhibitory activity, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive) and to calculate inhibition constants (Ki).
DNA Interaction Studies: For complexes that show DNA binding, further investigation using techniques like circular dichroism, viscosity measurements, and molecular docking can clarify the binding mode (intercalation vs. groove binding) and sequence specificity. researchgate.net
Cellular Pathway Analysis: Employing transcriptomics (RNA-seq) and metabolomics to understand the broader impact of these compounds on cellular pathways, identifying up- or down-regulated genes and metabolic shifts that result from treatment.
A deeper mechanistic understanding is essential for the rational design of more potent and selective therapeutic agents and for predicting potential off-target effects.
Computational Predictions for Structure-Activity Relationships and Design
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of novel compounds based on the this compound scaffold. nih.gov Future research should integrate computational approaches at all stages of the research and development process.
Specific computational strategies to be explored include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for a series of synthesized derivatives can identify the key molecular descriptors (e.g., electronic, steric, hydrophobic) that correlate with biological activity. These models can then be used to predict the activity of virtual compounds before they are synthesized.
Molecular Docking: Docking studies can predict the binding orientation and affinity of this compound and its derivatives within the active site of specific biological targets, such as enzymes or protein receptors. researchgate.net This provides insights into the molecular basis of their activity and can guide the design of more potent inhibitors.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding interactions and assessing the stability of the complex.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like properties for synthesis and further testing. nih.gov
| Computational Method | Application in 2,4-DHBS Research | Desired Outcome |
| QSAR | Correlate structural features of derivatives with antimicrobial/antioxidant activity. | A predictive model to guide the design of new derivatives with enhanced potency. |
| Molecular Docking | Predict binding modes of the compound and its metal complexes to target enzymes or DNA. | Identification of key binding interactions and rationalization of biological activity. |
| MD Simulations | Analyze the stability and conformational changes of the ligand-protein complex over time. | Understanding the dynamics of the biological interaction and refining binding affinity estimates. |
| ADMET Prediction | Evaluate the drug-likeness of virtual or newly synthesized derivatives. | Early-stage filtering of compounds to prioritize those with better pharmacokinetic profiles. |
Potential for Applications in Materials Science (Non-Biological)
While the bulk of research on semicarbazones has focused on their biological activities, their inherent structural and coordination properties suggest untapped potential in the field of materials science. The ability of this compound to form well-ordered crystalline structures through hydrogen bonding and to chelate metal ions opens up several non-biological application avenues that warrant future investigation. researchgate.netnih.gov
Potential areas for exploration include:
Sensors: The chelation of specific metal ions by the semicarbazone ligand often results in a distinct color change or a change in fluorescence. This property could be harnessed to develop selective and sensitive colorimetric or fluorescent sensors for detecting environmentally or industrially relevant metal ions.
Corrosion Inhibitors: Molecules containing multiple heteroatoms (N, O) and aromatic rings can effectively adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The potential of this compound and its derivatives as corrosion inhibitors for steel or other alloys in acidic or saline environments is a viable area of research.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the ligand to bridge multiple metal centers could be exploited to construct coordination polymers or MOFs. These materials could have interesting properties and potential applications in gas storage, separation, or heterogeneous catalysis.
Non-linear Optical (NLO) Materials: Organic molecules with donor-acceptor groups and extensive π-conjugated systems can exhibit NLO properties. Modifications to the this compound structure could be explored to enhance these properties for applications in optoelectronics.
Q & A
Basic Research Questions
Q. What synthetic protocols are commonly used for preparing 2,4-dihydroxybenzaldehyde semicarbazone, and how is its purity validated?
- Methodology : The compound is synthesized by refluxing equimolar amounts of 2,4-dihydroxybenzaldehyde and semicarbazide hydrochloride in ethanol, catalyzed by glacial acetic acid. Purification involves recrystallization from ethanol/water mixtures. Purity is confirmed via melting point analysis (literature comparison), thin-layer chromatography (TLC), and spectroscopic techniques (e.g., IR for C=O and N-H stretches at ~1660 cm⁻¹ and ~3200 cm⁻¹, respectively) .
- Data Validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity >95%. Proton NMR (δ ~8.2 ppm for aldehyde proton and δ ~10.2 ppm for phenolic -OH groups) further confirms structural integrity .
Q. How are IR and NMR spectroscopy employed to distinguish this compound from its tautomeric forms?
- Key Spectral Markers :
- IR : Absence of a free C=O stretch (shifts to ~1620 cm⁻¹ due to conjugation with semicarbazone moiety) and presence of N-H stretches (~3250 cm⁻¹).
- NMR : Downfield shifts of phenolic -OH protons (δ ~10.5–12.0 ppm) and imine (C=N) proton at δ ~7.8–8.0 ppm. Tautomeric equilibria (e.g., keto-enol) can be monitored via variable-temperature NMR .
Q. What are the standard methods for determining the thermal stability of this compound?
- Techniques : Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) reveals decomposition onset at ~220°C. Differential scanning calorimetry (DSC) identifies endothermic melting (~138–140°C) and exothermic decomposition peaks .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
- Crystallographic Workflow :
Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a Bruker SMART APEX diffractometer at 100 K.
Refinement : SHELXL-97 for structure solution (R-factor < 0.05). Key parameters include intramolecular O–H⋯N hydrogen bonds (d = 1.85 Å) and π-π stacking distances (~3.5 Å) .
Validation : Check for disorders using PLATON; CCDC deposition (e.g., CCDC 1494841 for related structures) .
Q. What computational strategies model the interaction of this compound with biological targets like cysteine proteases?
- Approach :
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes to cruzain (Trypanosoma cruzi protease). Key interactions: hydrogen bonding with catalytic Cys25 and hydrophobic packing in S2 pocket.
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of inhibitor-enzyme complexes .
Q. How can contradictory melting point or spectral data be resolved during characterization?
- Troubleshooting :
- Recrystallization : Use mixed solvents (e.g., DMSO/water) to eliminate polymorphic impurities.
- Dynamic NMR : Resolve tautomerism-induced splitting (e.g., coalescence temperature analysis).
- Cross-Validation : Compare with CSD entries (e.g., refcode XULQIK for analogous structures) .
Q. What structure-activity relationship (SAR) insights guide the design of bioactive derivatives?
- SAR Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
